奈非那韦甲磺酸盐水合物
描述
Nelfinavir mesylate hydrate, also known as AG1343, is used as a therapeutic agent for acquired immunodeficiency syndrome (AIDS). It acts as an antifibrotic agent and is used to treat pulmonary fibrosis in patients with systemic sclerosis (SSc) .
Molecular Structure Analysis
The empirical formula of Nelfinavir mesylate hydrate is C32H45N3O4S · CH3SO3H · xH2O. It has a molecular weight of 663.89 on an anhydrous basis .
Physical and Chemical Properties Analysis
Nelfinavir mesylate hydrate is a solid substance. It has a characteristic odor and is white to off-white in color . The solubility of Nelfinavir mesylate hydrate in DMSO is ≥2 mg/mL .
科学研究应用
HIV 治疗:奈非那韦甲磺酸盐是一种强效且选择性的 HIV 蛋白酶抑制剂,获准用于治疗感染 HIV 的个体 (Patick、Durán、Cao 等,1998)。它已证明与核苷酸逆转录酶抑制剂联合使用至少 21 个月,可有效降低病毒载量和增加 CD4+ 细胞计数 (Pai 和 Nahata,1999)。
联合疗法:奈非那韦甲磺酸盐与其他抗逆转录病毒治疗剂联合使用时,可以增强抗病毒活性,而不会增加细胞毒性 (Patick、Boritzki 和 Bloom,1997)。这一发现对于开发用于 HIV 治疗的有效联合疗法至关重要。
肺纤维化:在系统性硬化症中,动物模型表明奈非那韦甲磺酸盐可以抑制肺纤维化的发展 (McHugh,2017)。
生物利用度增强:已证明将奈非那韦甲磺酸盐负载到 PLGA 纳米颗粒中口服可以提高生物利用度并降低给药频率,从而提高治疗效果 (Venkatesh、Baskaran、Karri 等,2015)。脂质纳米载体还可以提高奈非那韦甲磺酸盐的生物利用度,有助于艾滋病管理 (Belubbi、Shevade、Dhawan 等,2018)。
儿科用药:该药物耐受性良好,对小至三个月大的儿童抑制病毒血症有效 (Krogstad、Wiznia、Luzuriaga 等,1999)。
妊娠:妊娠期间接触奈非那韦与 3% 的出生缺陷患病率相关,与 CDC 的比率没有显着差异,表明该药物对孕妇是安全的 (Covington、Conner、Doi 等,2004)。
药代动力学和稳定性:研究还集中在奈非那韦及其活性代谢物 M8 在人体内的药代动力学,以及在各种条件下分析和确保药物稳定性的方法 (Zhang、Wu、Patick 等,2001;Kaul、Agrawal、Paradkar 等,2004;Singh、Mehrotra 和 Bakhshi,2010)。
作用机制
安全和危害
属性
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S.CH4O3S.H2O/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4;/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4);1H2/t22-,23+,26-,27-,29+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWWBORDPJHOJO-GZDSSZIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N3O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033736 | |
Record name | Nelfinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159989-65-8 | |
Record name | Nelfinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。